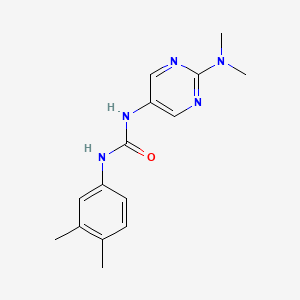

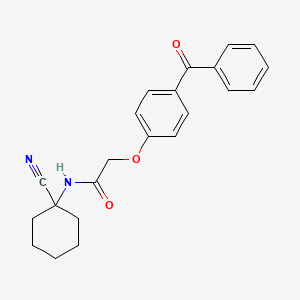

![molecular formula C18H13ClN4O2S B2515867 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536715-12-5](/img/structure/B2515867.png)

2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The presence of a chlorophenyl group, a pyrimidoindole core, and a thioacetamide moiety suggests that this compound could be of interest in medicinal chemistry, particularly due to the structural similarities with other compounds that have been evaluated for their biological activities, such as opioid agonism and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of acetamide derivatives through condensation reactions. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated for their opioid kappa agonist activity. These compounds were obtained by introducing various substituents at specific positions on the molecule, which significantly affected their biological activity . Similarly, the synthesis of antioxidant acetamide derivatives involved a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest possible synthetic routes that could be explored.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a 2-chloro acetamide derivative revealed specific orientations between the chlorophenyl and thiazole rings and the formation of intermolecular interactions within the crystal . Another study on C,N-disubstituted acetamides showed how intermolecular hydrogen bonds and halogen interactions contribute to the molecular conformation and stability . These findings highlight the importance of molecular geometry and intermolecular forces in the overall properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The presence of amino, chloro, and thio groups can lead to various chemical reactions, such as hydrogen bonding and halogen interactions, which were observed in the crystal structures of related compounds . These interactions can significantly affect the chemical behavior and potential biological activity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. Vibrational spectroscopy has been used to characterize the vibrational signatures of similar molecules, providing insights into their stability and intermolecular interactions . The folded conformation about the methylene C atom of the thioacetamide bridge, as seen in related compounds, suggests that the compound may also exhibit such a conformation, which could influence its physical properties and biological activity .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has focused on the synthesis of novel acetamide derivatives, including those similar to the compound , to evaluate their antibacterial and antifungal properties. For instance, Debnath and Ganguly (2015) synthesized a series of acetamide derivatives and found some to exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Structural Analysis and Interaction Studies

Saravanan et al. (2016) analyzed the crystal structure of a closely related acetamide, revealing the orientation of the chlorophenyl ring and its implications for molecular interactions (Saravanan et al., 2016). Such structural analyses contribute to understanding the compound's physical and chemical properties, potentially influencing its applications in material science or pharmaceuticals.

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) conducted a comprehensive study on bioactive benzothiazolinone acetamide analogs, including spectroscopic, quantum mechanical studies, and evaluation of ligand-protein interactions. They also modeled the photovoltaic efficiency of these compounds, indicating their potential use in dye-sensitized solar cells due to good light harvesting efficiency (Mary et al., 2020).

Heterocyclic Synthesis

Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions. Their work highlights the versatility of acetamide derivatives in synthesizing various heterocycles with excellent atom economy, demonstrating the compound's role in developing new chemical entities (Schmeyers & Kaupp, 2002).

Antioxidant Activities

Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, including those structurally related to the compound of interest, and evaluated their antioxidant activity. Their findings suggest that modifications in the acetamide structure can lead to significant antioxidant properties, useful in designing new therapeutic agents (Gopi & Dhanaraju, 2020).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could involve further exploration of the biological activities of this compound and its derivatives, and their potential applications in medicine.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level that can lead to various therapeutic effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the therapeutic effects associated with these compounds.

Pharmacokinetics

The presence of a prenyl chain in some indole derivatives makes these compounds more lipophilic, which plays an important role in their antioxidant activity . Lipophilicity can also impact a compound’s bioavailability, as it can influence absorption and distribution within the body.

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, which suggests that they can have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2S/c19-10-5-7-11(8-6-10)23-17(25)16-15(22-18(23)26-9-14(20)24)12-3-1-2-4-13(12)21-16/h1-8,21H,9H2,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJUGXJKRHSXSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)N)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)

![7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride](/img/structure/B2515795.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2515796.png)

![(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2515797.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B2515800.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)

![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)